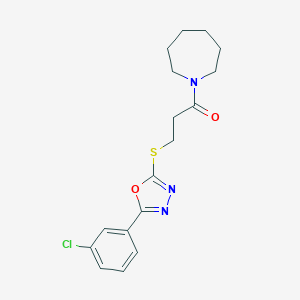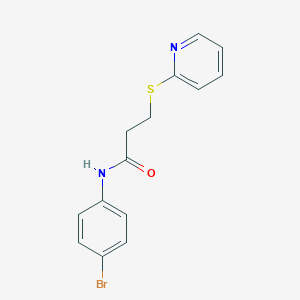![molecular formula C15H18N2O2S B285602 3,3-Dimethyl-1-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one](/img/structure/B285602.png)
3,3-Dimethyl-1-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-1-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one, also known as DMOSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMOSB is a member of the oxadiazole family, which is a class of heterocyclic compounds that have been widely studied for their diverse biological activities.
作用机制
The mechanism of action of 3,3-Dimethyl-1-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of certain protein kinases, which are enzymes that play a key role in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In animal studies, this compound has been shown to exhibit potent anti-inflammatory and analgesic activities.
实验室实验的优点和局限性
3,3-Dimethyl-1-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one has several advantages as a research tool, including its high purity, high yield, and potent biological activities. However, there are also some limitations to using this compound in lab experiments. One limitation is that this compound is a relatively complex molecule, which can make it difficult to synthesize and purify. Another limitation is that this compound has not been extensively studied in vivo, so its potential toxicity and pharmacokinetics are not well understood.
未来方向
There are several future directions for research on 3,3-Dimethyl-1-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one. One area of interest is the development of this compound-based therapeutics for the treatment of inflammatory diseases and cancer. Another area of interest is the elucidation of the mechanism of action of this compound, which could lead to the identification of new targets for drug development. Additionally, further studies are needed to determine the potential toxicity and pharmacokinetics of this compound in vivo, which could inform its potential use as a therapeutic agent.
合成方法
3,3-Dimethyl-1-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one can be synthesized through a multi-step process that involves the reaction of 2-methylbenzonitrile with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with 2-butanone to form this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
科学研究应用
3,3-Dimethyl-1-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit potent anti-inflammatory and analgesic activities. This compound has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
分子式 |
C15H18N2O2S |
|---|---|
分子量 |
290.4 g/mol |
IUPAC 名称 |
3,3-dimethyl-1-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]butan-2-one |
InChI |
InChI=1S/C15H18N2O2S/c1-10-7-5-6-8-11(10)13-16-17-14(19-13)20-9-12(18)15(2,3)4/h5-8H,9H2,1-4H3 |
InChI 键 |
AHQFJZFOYWSVCN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)C(C)(C)C |
规范 SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B285519.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B285520.png)
![N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine](/img/structure/B285522.png)
![7-(2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-4-methyl-2H-chromen-2-one](/img/structure/B285523.png)
![4-methyl-7-(2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one](/img/structure/B285526.png)
![1-Cyclohexyl-4-{1-methyl-2-[(4-methylphenyl)sulfonyl]ethyl}piperazine](/img/structure/B285527.png)

![3-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)propanamide](/img/structure/B285530.png)
![3-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B285531.png)


![N-(4-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285534.png)
![Ethyl {[2-(piperidin-1-yl)ethyl]sulfanyl}acetate](/img/structure/B285536.png)
![1-(4-tert-butylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B285539.png)
